REACTION_CXSMILES
|
C1(N=C=O)C=CC(N=C=O)=CC=1.C(N(CC)CC)C.COC1C=C[C:25]([C:28]#[C:29][C:30]([F:33])([F:32])[F:31])=CC=1.COC(=O)CCC[N+:40]([O-])=[O:41]>C1(C)C=CC=CC=1>[F:31][C:30]([C:29]1[CH:28]=[CH:25][O:41][N:40]=1)([F:33])[F:32]
|
Name
|
|
Quantity
|
597.1 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
780 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
373.2 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C#CC(F)(F)F
|
Name
|
|
Quantity
|
441.5 mg
|
Type
|
reactant
|
Smiles
|
COC(CCC[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at 150° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered with celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled away
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)C1=NOC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |